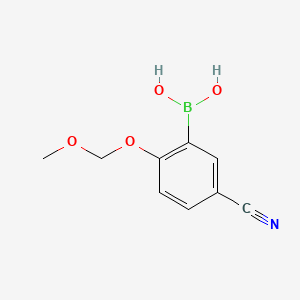

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid

Description

Molecular Formula and Weight Determination

This compound possesses the molecular formula C₉H₁₀BNO₄, representing a complex aromatic compound containing carbon, hydrogen, boron, nitrogen, and oxygen atoms. The molecular weight has been precisely determined through multiple analytical methods and consistently reported as 206.99 grams per mole across various chemical databases and suppliers. This molecular weight reflects the combined mass contributions from all constituent atoms within the molecule.

The elemental composition breakdown reveals nine carbon atoms forming the aromatic backbone and substituent groups, ten hydrogen atoms distributed across the phenyl ring and methoxymethoxy protecting group, one boron atom central to the boronic acid functionality, one nitrogen atom within the cyano group, and four oxygen atoms present in both the boronic acid and methoxymethoxy moieties. The molecular formula indicates a relatively compact structure with multiple heteroatoms that contribute to the compound's unique chemical properties and reactivity patterns.

Table 1.1: Molecular Composition Data

| Parameter | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BNO₄ | |

| Molecular Weight | 206.99 g/mol | |

| Carbon Atoms | 9 | |

| Hydrogen Atoms | 10 | |

| Boron Atoms | 1 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 4 |

The computational chemistry data provides additional molecular descriptors that characterize the compound's physical and chemical properties. The topological polar surface area has been calculated as 82.71 square angstroms, indicating significant polarity due to the presence of multiple oxygen and nitrogen-containing functional groups. The calculated logarithm of the partition coefficient (LogP) value of -0.77922 suggests favorable water solubility characteristics, which is consistent with the presence of the boronic acid functionality and polar substituents.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions for naming complex aromatic boronic acid derivatives. The official International Union of Pure and Applied Chemistry name is [5-cyano-2-(methoxymethoxy)phenyl]boronic acid, which precisely describes the substitution pattern and functional group locations on the benzene ring. This naming convention begins with the parent boronic acid structure and systematically identifies each substituent position and type.

The systematic naming process starts with the phenyl ring as the base structure, numbered to give the lowest possible numbers to substituents. The boronic acid group B(OH)₂ is considered the principal functional group and determines the base name. The cyano group (C≡N) is located at the 5-position relative to the boronic acid substitution, while the methoxymethoxy group occupies the 2-position. The methoxymethoxy substituent is often abbreviated as MOMO in informal chemical nomenclature, leading to the alternative name 5-Cyano-2-(MOMO)phenylboronic acid.

Table 1.2: Nomenclature Variations and Identifiers

The International Chemical Identifier (InChI) provides a unique computer-readable identifier: InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3. This standardized representation allows for unambiguous identification of the compound across different chemical databases and computational systems. The corresponding InChI Key BUHZZHJTWFVDGW-UHFFFAOYSA-N serves as a shortened hash code for database searches and chemical informatics applications.

Substituent Functional Group Analysis: Boronic Acid, Cyano, and Methoxymethoxy Moieties

The boronic acid functional group represents the defining structural feature of this compound, consisting of a boron atom bonded to two hydroxyl groups and one carbon atom of the aromatic ring. Boronic acids are characterized as Lewis acids due to the electron-deficient nature of the trivalent boron center, which possesses an empty p-orbital capable of accepting electron pairs from Lewis bases. The boronic acid group exhibits a trigonal planar geometry around the boron atom, with the B-O bond lengths typically measuring approximately 1.35-1.40 angstroms in the tricoordinate state.

The unique properties of boronic acids include their ability to form reversible covalent complexes with molecules containing vicinal diols, amino acids, and other Lewis base donors. The acidity of boronic acids is characterized by a pKa value around 9, but upon formation of tetrahedral boronate complexes, the effective pKa decreases to approximately 7. This property enables boronic acids to participate in pH-dependent equilibria and makes them valuable tools in molecular recognition applications.

The cyano functional group (C≡N) represents an electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring. The cyano group consists of a carbon atom triple-bonded to a nitrogen atom, creating a linear geometry with a bond length of approximately 1.17 angstroms. This group is positioned at the 5-position of the phenyl ring relative to the boronic acid substitution, placing it meta to the boronic acid group. The electron-withdrawing nature of the cyano group enhances the electrophilic character of the aromatic ring and can influence the acidity of the boronic acid functionality.

Table 1.3: Functional Group Characteristics

| Functional Group | Position | Electronic Effect | Geometry | Bond Characteristics |

|---|---|---|---|---|

| Boronic Acid B(OH)₂ | 1-position | Lewis acidic | Trigonal planar | B-O: ~1.35-1.40 Å |

| Cyano C≡N | 5-position | Electron-withdrawing | Linear | C≡N: ~1.17 Å |

| Methoxymethoxy -OCH₂OCH₃ | 2-position | Electron-donating | Tetrahedral at oxygen | C-O: ~1.43 Å |

The methoxymethoxy group, commonly referred to as the MOMO protecting group, serves as an ether linkage that connects a methoxymethyl unit to the aromatic ring through an oxygen atom. This functional group is positioned at the 2-position, making it ortho to the boronic acid functionality. The methoxymethoxy group consists of a methoxy group (OCH₃) connected through a methylene bridge (CH₂) to another oxygen atom that bonds to the aromatic ring. The complete structure -OCH₂OCH₃ provides steric protection and electronic modification of the phenolic position.

The methoxymethoxy protecting group exhibits electron-donating properties through resonance and inductive effects, which can influence the reactivity of adjacent functional groups. The two oxygen atoms in this moiety provide opportunities for hydrogen bonding and coordination interactions. The flexible nature of the methoxymethyl chain allows for conformational adjustments that can affect the overall molecular geometry and intermolecular interactions.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of boronic acid derivatives provides crucial insights into their solid-state structures and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound was not identified in the available literature, general structural principles observed in related arylboronic acids can provide valuable context for understanding this compound's solid-state behavior.

Arylboronic acids typically exhibit characteristic hydrogen bonding patterns in their crystal structures, forming cyclic dimers through complementary B-OH···OH-B interactions. These dimeric units often aggregate into extended hydrogen-bonded networks that define the crystal packing arrangement. The boronic acid group generally maintains a trigonal planar geometry around the boron center, with the B-OH bonds typically coplanar or nearly coplanar with the aromatic ring system.

Table 1.4: Structural Parameters from Related Arylboronic Acids

| Parameter | Typical Range | Structural Significance |

|---|---|---|

| B-O Bond Length | 1.35-1.40 Å | Indicates trigonal coordination |

| B-C Bond Length | 1.55-1.58 Å | Shows aromatic conjugation |

| O-H Bond Length | 0.95-1.00 Å | Standard hydroxyl characteristics |

| B-O-H Angle | 108-112° | Reflects sp³ hybridization at oxygen |

| C-B-O Angle | 118-122° | Indicates trigonal planar geometry |

The conformational analysis of this compound must consider the rotational freedom around several key bonds. The methoxymethoxy substituent introduces conformational flexibility through rotation around the aromatic C-O bond, the O-CH₂ bond, and the CH₂-O bond. These rotational degrees of freedom create multiple possible conformational isomers that may interconvert in solution or adopt preferred orientations in the solid state.

The computational chemistry data indicates four rotatable bonds within the molecule, primarily associated with the methoxymethoxy protecting group. The hydrogen bond donor count of two corresponds to the two hydroxyl groups of the boronic acid functionality, while the hydrogen bond acceptor count of five includes the boronic acid oxygens, the cyano nitrogen, and the methoxymethoxy oxygens. These parameters influence the molecule's ability to participate in intermolecular interactions and affect its crystallization behavior and solubility properties.

Properties

IUPAC Name |

[5-cyano-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHZZHJTWFVDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681534 | |

| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-61-5 | |

| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or toluene. Microwave-assisted heating at 150°C for 20–30 minutes enhances reaction efficiency, achieving yields of 60–75%.

Example Protocol

-

Substrate Preparation : 5-Cyano-2-(methoxymethoxy)phenyl bromide (1.0 equiv) is dissolved in anhydrous DMF.

-

Catalyst System : Pd(PPh₃)₄ (2 mol%) and B₂pin₂ (1.2 equiv) are added under inert atmosphere.

-

Base Addition : K₂CO₃ (3.0 equiv) is introduced to scavenge HBr generated during the reaction.

-

Reaction Execution : The mixture is heated under microwave irradiation (150°C, 20 min).

-

Workup : The crude product is purified via reversed-phase HPLC or recrystallization from ethyl acetate/hexane.

Key Challenges

-

The electron-withdrawing cyano group reduces the electrophilicity of the aryl halide, necessitating higher reaction temperatures.

-

The MOMO group’s sensitivity to acidic conditions requires strict control over pH during workup.

Lithiation-Borylation of Functionalized Arenes

An alternative route involves directed ortho-lithiation followed by borylation. This method is advantageous for substrates with directing groups that facilitate regioselective lithiation.

Procedure Overview

-

Lithiation : 2-(Methoxymethoxy)-5-cyanobenzene is treated with n-butyllithium (n-BuLi) at −70°C in tetrahydrofuran (THF).

-

Quenching with Borate : The lithiated intermediate is reacted with triethyl borate (B(OEt)₃), yielding the boronic acid after acidic hydrolysis.

Optimized Parameters

| Parameter | Value |

|---|---|

| Temperature | −70°C to −65°C |

| Solvent | THF/Diethyl ether |

| Borating Agent | Triethyl borate (1.1 equiv) |

| Yield | 32–45% after recrystallization |

This method, while reliable, suffers from moderate yields due to competing side reactions involving the cyano group.

Suzuki-Miyaura Coupling-Derived Strategies

Though primarily used for cross-coupling, Suzuki-Miyaura conditions can be adapted to generate boronic acids by reacting aryl halides with diboron reagents. For example, using pinacolborane (HBpin) under palladium catalysis:

Reaction Equation

Industrial-Scale Adaptation

-

Continuous Flow Reactors : Improve heat transfer and reduce reaction time (5–10 minutes at 120°C).

-

Catalyst Recovery : Immobilized Pd on carbon enhances cost-efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Palladium-Catalyzed Borylation | 75 | 98 | High | Moderate |

| Lithiation-Borylation | 45 | 95 | Low | High |

| Suzuki-Derived Hydroboration | 65 | 97 | Medium | Moderate |

Trade-offs

-

Palladium-Catalyzed : High yields but requires expensive catalysts.

-

Lithiation : Cost-effective but limited by cryogenic conditions.

Industrial Production and Process Optimization

Large-scale synthesis prioritizes cost reduction and environmental sustainability. Key advancements include:

Green Chemistry Innovations

-

Solvent-Free Reactions : Mechanochemical grinding of aryl halides with B₂pin₂ in ball mills reduces waste.

-

Catalyst Recycling : Pd nanoparticles supported on magnetic Fe₃O₄ enable easy recovery and reuse.

Chemical Reactions Analysis

Types of Reactions: (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, alcohols.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming biaryl compounds, which serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's electron-withdrawing cyano group enhances its reactivity, making it an effective coupling partner.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | K2CO3, DMF, 80°C |

| 4-Bromobenzene | 90 | K2CO3, DMF, 80°C |

| Phenylboronic acid | 75 | K2CO3, DMF, 80°C |

Medicinal Chemistry

Synthesis of Bioactive Molecules

this compound is utilized in the synthesis of various biologically active molecules. Its ability to form stable complexes with diols makes it valuable in drug design and development. For instance, it has been explored for synthesizing potential anti-cancer agents due to its selectivity for tumor-associated carbohydrates.

Case Study: Anticancer Activity

A study investigated the efficacy of this compound derivatives against cancer cell lines. The results indicated that modifications to the boronic acid structure could enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .

Material Science

Functional Materials Development

The compound is also employed in the preparation of functional materials such as polymers and liquid crystals. Its boronic acid functionality allows for the formation of dynamic covalent bonds, enabling the development of smart materials that respond to environmental stimuli.

Table 2: Properties of Boronic Acid-Based Polymers

| Polymer Type | Response Mechanism | Application Area |

|---|---|---|

| Glucose-responsive polymer | Reversible binding to glucose | Drug delivery systems |

| pH-sensitive hydrogel | Swelling/shrinking based on pH | Wound healing |

| Conductive polymer | Charge transport through boron | Electronic devices |

Biomedical Applications

Targeted Drug Delivery Systems

this compound has been investigated for its potential in targeted drug delivery systems. Its ability to bind selectively to sugars makes it suitable for developing glucose-responsive drug delivery platforms.

Case Study: Glucose-Sensitive Delivery Systems

Research demonstrated that boronic acid conjugates could enhance the residence time of drugs at target sites such as tumors or inflamed tissues by exploiting the unique interactions with biological molecules .

Mechanism of Action

The primary mechanism of action for (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Antiproliferative Effects : Bulky aromatic substituents (e.g., naphthyl, phenanthryl) correlate with low IC₅₀ values (~0.2 µM) in cancer cell lines, likely due to enhanced hydrophobic interactions with cellular targets .

- Enzyme Inhibition: Triazole-substituted analogs exhibit superior β-lactamase inhibition (Ki < 0.01 µM) compared to phenyl-containing counterparts, attributed to improved cell penetration and transition-state mimicry . The target compound’s cyano group may similarly stabilize enzyme interactions through dipole effects.

- Solubility Challenges : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in culture media, limiting assay feasibility despite moderate predicted solubility . The methoxymethoxy group in the target compound may mitigate this issue by increasing hydrophilicity.

Substituent Impact on Physicochemical Properties

Table 2: Structural and Solubility Comparisons

| Compound Name | Substituents | logP (Predicted) | Solubility in RPMI Medium | Key Features |

|---|---|---|---|---|

| Pyren-1-yl boronic acid | Pyrenyl | High | Poor (precipitates) | High hydrophobicity limits utility |

| (5-Cyano-2-methoxyphenyl)boronic acid | Cyano, methoxy | Moderate | Moderate | Electron-withdrawing enhances acidity |

| Target compound | Cyano, methoxymethoxy | Moderate | Likely improved | Methoxymethoxy enhances hydrophilicity |

| Phenyl boronic acid | None | Low | High | Baseline for solubility comparisons |

Key Observations :

Stability and Reactivity

- Oxidation Dynamics : Boronic esters with cyclic diols (e.g., pinacol) exhibit faster oxidation rates (50% conversion in 5–10 minutes) compared to free boronic acids (22 minutes), suggesting that the target compound’s ester derivatives could be tuned for controlled drug release .

- Thermal Stability : Grafting boronic acids to polymers (e.g., polyvinyl alcohol) can enhance thermal stability and photophysical properties, as demonstrated by triazole-containing analogs with ultralong RTP lifetimes (up to 4.444 s) .

Biological Activity

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a synthetic compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in medicinal chemistry, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound includes a cyano group and a methoxymethoxy substituent on a phenyl ring, contributing to its unique reactivity and biological properties. The presence of the boronic acid functional group allows for reversible covalent interactions with diols, which is significant in biological systems.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, particularly serine proteases and β-lactamases. The interaction with these enzymes often involves the formation of stable complexes that hinder substrate access.

- Antimicrobial Activity : Studies indicate that boronic acids exhibit antimicrobial properties against various bacterial and fungal strains. They may disrupt cellular processes by targeting specific enzymes involved in metabolism or cell wall synthesis .

Biological Activity Data

Recent research has provided insights into the biological activity of this compound. Below is a summary of key findings:

Case Studies

-

Antimicrobial Efficacy :

A study investigated the efficacy of this compound against various pathogens, including Candida albicans and Escherichia coli. Results showed that it possessed moderate antifungal activity and was more effective than existing treatments like Tavaborole against certain bacterial strains . -

Enzyme Interaction Studies :

Research focused on the interaction of this compound with β-lactamases demonstrated its potential to inhibit enzyme activity effectively. This characteristic is crucial for developing new antibiotics that can overcome resistance mechanisms in bacteria . -

Biofilm Inhibition :

Another study highlighted the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa, suggesting its utility in treating chronic infections associated with biofilms .

Q & A

Q. Key Considerations :

- Purity Control : Monitor reaction progress via TLC or LC-MS to minimize byproducts like deborylated intermediates .

- Characterization : Confirm structure using /-NMR and high-resolution mass spectrometry (HRMS) .

How does the substitution pattern influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Focus

The cyano (-CN) and MOM (-OCH₂OCH₃) groups significantly alter electronic and steric properties:

- Electronic Effects :

- Steric Hindrance : Ortho-substituted MOM groups may reduce coupling efficiency with aryl halides, requiring optimized ligands (e.g., SPhos or XPhos) .

Q. Methodological Optimization :

- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos to balance electronic and steric effects .

- Solvent Systems : Use toluene/water mixtures to improve solubility and reaction kinetics .

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) and detect impurities like hydrolyzed boroxines .

Q. Advanced Applications :

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, though boronic acids often form anhydrides in solid state .

How can researchers optimize reaction conditions for unstable intermediates during synthesis?

Q. Advanced Research Focus

- Moisture Sensitivity : Boronic acids hydrolyze to boroxines in aqueous conditions. Use anhydrous solvents (THF, DMF) and inert atmospheres .

- Temperature Control : Conduct borylation at 60–80°C to balance reaction rate and decomposition .

- Stabilization Strategies : Add Lewis bases (e.g., NEt₃) to coordinate boron and suppress side reactions .

Validation : Monitor intermediates via in situ IR or -NMR (if fluorine-containing analogs are used) .

What role does the cyano group play in biological interactions of this compound?

Q. Advanced Research Focus

- Enzyme Inhibition : The -CN group enhances binding to serine proteases (e.g., proteasomes) via reversible covalent interactions with catalytic residues .

- Solubility Trade-offs : While -CN improves membrane permeability, it may reduce aqueous solubility. Co-solvents (DMSO) or prodrug strategies (boronic esters) can mitigate this .

Q. Experimental Design :

- In Vitro Assays : Test inhibition kinetics against trypsin-like proteases using fluorogenic substrates .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines .

How do substituents affect oxidative stability under physiological conditions?

Q. Advanced Research Focus

- ROS Sensitivity : Boronic acids oxidize to phenols in reactive oxygen species (ROS)-rich environments. The electron-withdrawing -CN group accelerates oxidation compared to alkyl-substituted analogs .

- Stability Screening : Expose the compound to H₂O₂ and monitor degradation via -NMR. Compare half-lives with control boronic acids .

Q. Implications for Drug Design :

- Prodrug Activation : Design boronic esters (e.g., pinacol) to delay oxidation and improve pharmacokinetics .

What computational methods predict the reactivity of this boronic acid in catalytic systems?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity and activation barriers .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Validation : Correlate computed binding energies with experimental IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.